molecular formula C11H23ClN2O2 B2520338 tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride CAS No. 2095410-88-9

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride

Cat. No. B2520338
CAS RN: 2095410-88-9
M. Wt: 250.77
InChI Key: LLEANKHCIRWNRG-UHFFFAOYSA-N
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Description

Tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TBAC and has been synthesized using different methods.

Scientific Research Applications

Environmental Applications and Decomposition Processes

Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactors

  • This study discusses the decomposition of MTBE, a compound structurally related to tert-butyl carbamates, using radio frequency plasma reactors. It highlights the potential for applying plasma technology to decompose organic pollutants, suggesting a similar application for related tert-butyl compounds in environmental remediation (Hsieh et al., 2011).

Biodegradation and Environmental Fate

Biodegradation and Environmental Fate of MTBE

  • Research into the biodegradation of MTBE, which shares the tert-butyl group with tert-butyl (3-aminocyclohexyl)carbamate hydrochloride, provides insights into how such compounds might behave in environmental settings. These studies could inform the environmental management of related chemicals (Fiorenza & Rifai, 2003).

Chemical Synthesis and Applications

Synthesis and Applications of Carbamates

  • Carbamates are a class of compounds with various applications, including pharmaceuticals and pesticides. Research on the synthesis and metabolism of medicinal carbamates provides valuable information for designing drugs and understanding their behavior in biological systems, which could be applicable to this compound (Vacondio et al., 2010).

Purification and Separation Processes

Three-Phase Partitioning (TPP) for Bioseparation

  • The TPP process is discussed as a method for the separation and purification of bioactive molecules. This technique's applicability to tert-butyl carbamates could facilitate the isolation of specific compounds for research and industrial purposes (Yan et al., 2018).

Safety and Hazards

The safety information for “tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEANKHCIRWNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2095410-88-9
Record name tert-butyl N-(3-aminocyclohexyl)carbamate hydrochloride
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